molecular formula C11H18N2O B13098312 (Hexyloxy)methylpyrazine CAS No. 93904-84-8

(Hexyloxy)methylpyrazine

Cat. No.: B13098312
CAS No.: 93904-84-8
M. Wt: 194.27 g/mol
InChI Key: IOTVUKNWZQTXFS-UHFFFAOYSA-N
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Description

(Hexyloxy)methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture .

Preparation Methods

The synthesis of (Hexyloxy)methylpyrazine typically involves the reaction of pyrazine derivatives with hexyloxy compounds. . Industrial production methods often employ temperature-controlled processes to ensure high yield and purity. For example, a two-step preparation method involving biosynthesis and chemical reaction has been developed for similar pyrazine compounds .

Chemical Reactions Analysis

(Hexyloxy)methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the alkyl side chains can lead to the formation of carboxylic acids .

Mechanism of Action

The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with various molecular targets and pathways. These actions contribute to their therapeutic effects in treating central nervous system diseases, such as Parkinson’s disease and Alzheimer’s disease .

Comparison with Similar Compounds

(Hexyloxy)methylpyrazine can be compared with other pyrazine derivatives, such as 2,5-dimethylpyrazine and tetramethylpyrazine. These compounds share similar aromatic ring structures but differ in their substituents, leading to variations in their biological activities and applications . For example, tetramethylpyrazine is known for its neuroprotective effects, while 2,5-dimethylpyrazine is commonly used as a flavoring agent .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological activities offer potential therapeutic benefits.

Properties

CAS No.

93904-84-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-hexoxy-3-methylpyrazine

InChI

InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3

InChI Key

IOTVUKNWZQTXFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=CN=C1C

Origin of Product

United States

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